

Isopropyl Methanesulfonate: A Comprehensive Technical Guide on its Discovery and Historical Research

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Compound of Interest

Compound Name: *Isopropyl methanesulfonate*

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Introduction

Isopropyl methanesulfonate (IPMS), a potent alkylating agent, has been a subject of significant scientific interest due to its genotoxic and carcinogenic properties. This technical guide provides an in-depth overview of the discovery, historical research, and key experimental findings related to IPMS. While a singular "discovery" event is not prominently documented, its synthesis is a logical extension of the work on methanesulfonic acid (MSA), first identified by Hermann Kolbe between 1842 and 1845.^[1] The esterification of MSA with isopropyl alcohol yields IPMS, a process that has been refined over the years for various industrial and research applications.^[2] This document will delve into the chemical and physical characteristics of IPMS, historical and modern synthesis protocols, its toxicological profile, and its mechanism of action as a DNA alkylating agent, with a particular focus on its interaction with the Fanconi anemia (FANC) DNA repair pathway.

Chemical and Physical Properties

Isopropyl methanesulfonate is a clear, colorless liquid with a molecular formula of C4H10O3S.^[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research settings.

Property	Value	Reference
Molecular Weight	138.19 g/mol	[3]
CAS Number	926-06-7	[3]
Melting Point	7 °C	[3]
Boiling Point	82 °C at 6 mmHg	[3]
Density	1.145 g/cm³	[3]
Flash Point	104 °C	
Vapor Pressure	0.43 mmHg at 25 °C (estimated)	[3]
Solubility	Soluble in water and organic solvents	[4]

Experimental Protocols

The synthesis and analysis of **isopropyl methanesulfonate** have evolved over time. Early laboratory-scale syntheses were likely based on direct esterification, while modern industrial processes are detailed in various patents.

Historical Synthesis: Esterification of Methanesulfonyl Chloride

A common laboratory method for preparing **isopropyl methanesulfonate** involves the reaction of methanesulfonyl chloride with isopropyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Methanesulfonyl chloride
- Isopropyl alcohol
- Triethylamine (or another suitable base)

- Anhydrous diethyl ether (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve isopropyl alcohol in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add triethylamine to the cooled solution with stirring.
- From the dropping funnel, add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure to obtain crude **isopropyl methanesulfonate**.
- Purify the product by vacuum distillation.

Modern Industrial Synthesis (based on Patent EP2543662A1)[5]

This method describes a process for producing a stable solution of **isopropyl methanesulfonate**.

Materials:

- Isopropyl alcohol
- Xylene
- Methanesulfonyl chloride
- Triethylamine
- 2% aqueous sodium bicarbonate solution
- Water

Procedure:

- In a nitrogen-purged reaction vessel, charge isopropyl alcohol, xylene, and methanesulfonyl chloride in a 1:2.5:1 molar ratio, respectively.[5]
- Cool the mixture to 10-15 °C.[5]
- Add triethylamine dropwise in a 0.99 molar ratio relative to isopropyl alcohol.[5]
- Allow the mixture to stand for 2 hours at 10-15 °C to form a crude solution of **isopropyl methanesulfonate** in xylene.[5]
- Wash the crude solution with a 2% aqueous sodium bicarbonate solution.[5]
- Separate the organic layer and wash it with water.[5]
- The resulting aromatic organic solvent solution of **isopropyl methanesulfonate** can be further purified by vacuum distillation to remove the solvent.[5]

Analytical Methods: Gas Chromatography (GC)

Historically and currently, gas chromatography is a primary method for the analysis and quantification of **isopropyl methanesulfonate**, particularly for detecting trace amounts in pharmaceutical substances.

Instrumentation:

- Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
- Capillary column (e.g., DB-WAX or DB-624).

General Procedure (based on various sources):

- Sample Preparation: Dissolve the sample containing **isopropyl methanesulfonate** in a suitable solvent such as n-hexane or a mixture of methanol and chloroform.
- Injection: Inject a small volume of the sample solution into the GC inlet.
- Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve optimal separation.
- Detection: As the separated components elute from the column, they are detected by the FID or MS.
- Quantification: The concentration of **isopropyl methanesulfonate** is determined by comparing its peak area to that of a known standard.

Toxicological Properties

Isopropyl methanesulfonate is recognized as a potent mutagen and carcinogen. Its toxicity stems from its ability to act as an alkylating agent, transferring an isopropyl group to nucleophilic sites in cellular macromolecules, most notably DNA.

Parameter	Value	Species	Route	Reference
LD50 (Oral)	562 mg/kg	Quail	Oral	[3]
Carcinogenicity	Suspected of causing cancer	Human (classification)	-	
Mutagenicity	Suspected of causing genetic defects	Human (classification)	-	
Reproductive Toxicity	Suspected of damaging fertility or the unborn child	Human (classification)	-	

Early research demonstrated that IPMS is a direct-acting SN1 alkylating agent that induces thymic lymphomas in mice.[3]

Mechanism of Action: DNA Alkylation and the FANC Pathway

The primary mechanism of toxicity for **isopropyl methanesulfonate** is its action as an alkylating agent. It operates through an SN1 (unimolecular nucleophilic substitution) mechanism, which distinguishes it from other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) that react via an SN2 mechanism.

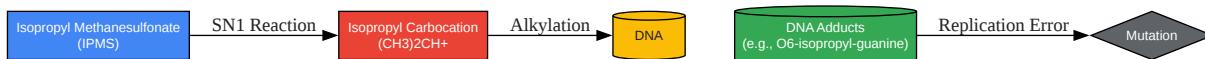
DNA Adduct Formation

IPMS reacts with DNA to form various isopropyl adducts. The primary targets are the nitrogen and oxygen atoms in the DNA bases. Key adducts include:

- 7-isopropyl-guanine (7-IP-Gua)
- O6-isopropyl-guanine (O6-IP-Gua)
- O2-isopropyl-cytosine (O2-IP-Cyt)

- O2-isopropyl-thymine (O2-IP-dThd)
- 3-isopropyl-thymine (3-IP-dThd)
- O4-isopropyl-thymine (O4-IP-dThd)

The formation of these adducts, particularly at the O6 position of guanine, is highly mutagenic as it can lead to mispairing during DNA replication.



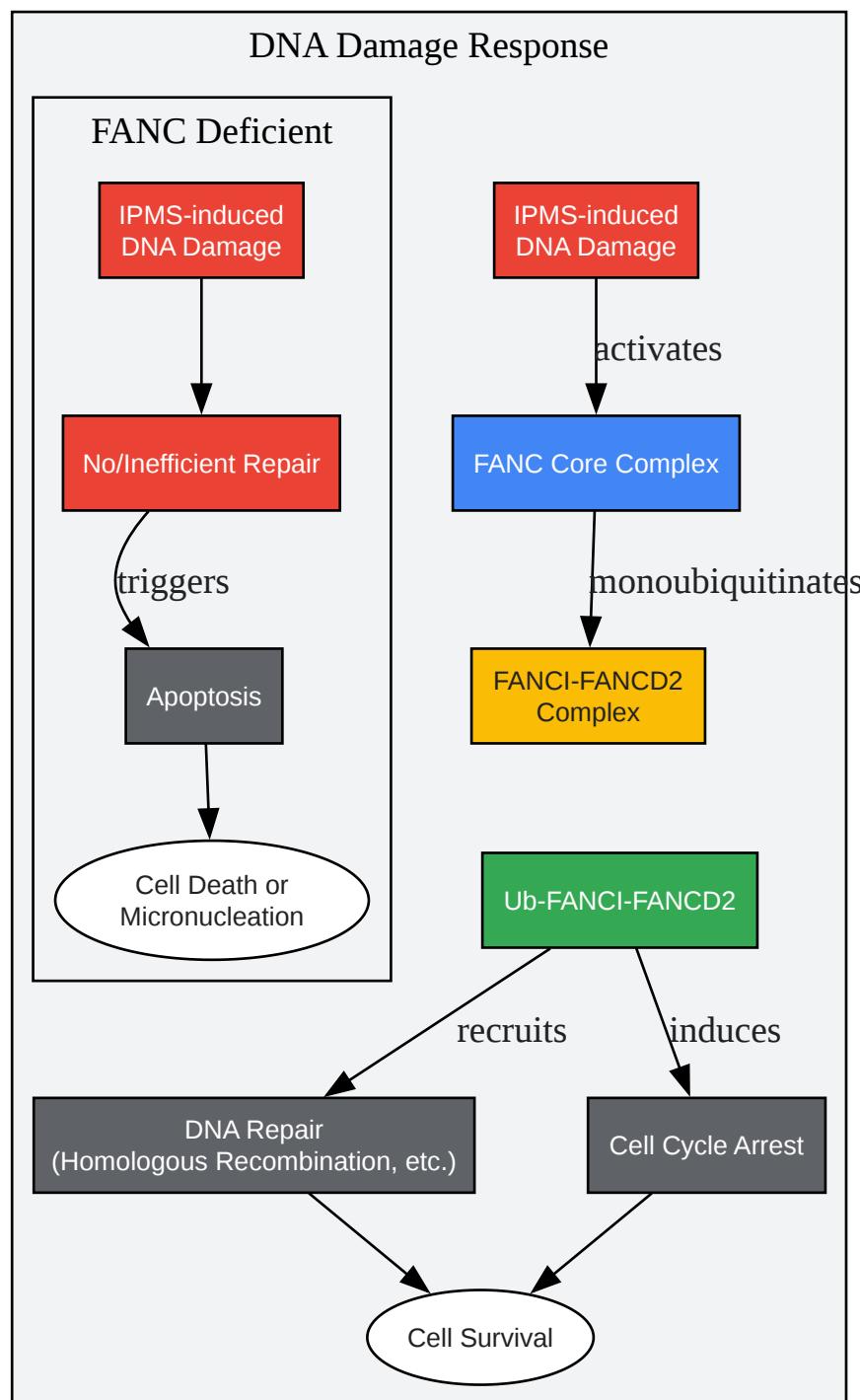
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IPMS alkylates DNA via an SN1 mechanism.

Role of the Fanconi Anemia (FANC) Pathway

The Fanconi anemia (FANC) pathway is a crucial DNA repair pathway involved in the resolution of DNA interstrand crosslinks and other forms of DNA damage. Research has shown that cells deficient in the FANC pathway exhibit increased sensitivity to IPMS. This suggests that the FANC pathway plays a significant role in repairing the DNA damage induced by IPMS.

The key event in the FANC pathway is the monoubiquitination of the FANCD2-FANCI complex, which is then targeted to the site of DNA damage to coordinate repair. Dysfunction in this pathway leads to an accumulation of DNA damage, which can result in cell death or the formation of micronuclei. Studies have indicated that the FANC pathway is particularly important in repairing the damage caused by IPMS that is poorly recognized by other repair mechanisms, such as O6-methylguanine-DNA methyltransferase (MGMT).



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The FANC pathway's role in repairing IPMS-induced DNA damage.

Conclusion

Isopropyl methanesulfonate, since its implicit discovery through the study of methanesulfonic acid and its esters, has served as a critical tool in toxicological and cancer research. Its well-defined SN1 alkylating mechanism and potent genotoxicity have made it a model compound for studying DNA damage and repair pathways. The historical and ongoing research into IPMS continues to provide valuable insights for drug development professionals and scientists in understanding the mechanisms of carcinogenesis and for the safety assessment of pharmaceuticals where it may be present as a genotoxic impurity. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research and a deeper understanding of this scientifically significant compound.

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